1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea
Description
1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea is a complex organic compound that features a unique combination of oxazole, phenylethyl, and pyrrolidinyl groups
Properties
IUPAC Name |
1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(24-18-10-4-5-11-20(18)26-13-6-7-14-26)25-19(21-23-12-15-28-21)16-17-8-2-1-3-9-17/h1-5,8-12,15,19H,6-7,13-14,16H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZNWAHJCQILQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)NC(CC3=CC=CC=C3)C4=NC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea typically involves multi-step organic reactions. The preparation begins with the synthesis of the oxazole ring, which can be achieved through the Van Leusen oxazole synthesis. This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base . The phenylethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the pyrrolidinyl group is attached via a nucleophilic substitution reaction, resulting in the formation of the desired urea derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or pyrrolidinyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring is known to interact with various biological targets, leading to the modulation of specific pathways. The phenylethyl and pyrrolidinyl groups contribute to the compound’s overall binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(2-pyrrolidin-1-ylphenyl)urea can be compared with other similar compounds, such as:
1,3-Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar biological activities.
Phenylethyl derivatives: Compounds with phenylethyl groups are known for their diverse pharmacological properties.
Pyrrolidinyl derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.
The uniqueness of this compound lies in its combination of these three functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
